Methyl 5-chloro-3-(trifluoromethyl)picolinate
Description
Properties
IUPAC Name |
methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(8(10,11)12)2-4(9)3-13-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMBHBZPMOJNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of Methyl 5-chloro-3-(trifluoromethyl)picolinate
The following technical guide details the chemical structure, synthesis, and reactivity of Methyl 5-chloro-3-(trifluoromethyl)picolinate .
Content Type: Technical Whitepaper & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers
Executive Summary
This compound (CAS: implied methyl ester of 1198475-43-2) is a highly specialized pyridine building block used in the discovery of novel agrochemicals and pharmaceuticals. Distinguished by its 3-trifluoromethyl substituent, this scaffold offers unique steric and electronic properties compared to its more common isomer, Methyl 3-chloro-5-(trifluoromethyl)picolinate (a key intermediate for Fluopicolide).
The presence of the bulky trifluoromethyl group at the C3 position—ortho to the ester—imparts significant conformational rigidity and metabolic stability, making it a valuable motif for designing herbicides (e.g., Picolinafen analogs) and next-generation kinase inhibitors.
Structural Analysis & Chemical Identity
Nomenclature and Identifiers[1]
-
IUPAC Name: Methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate
-
Common Name: this compound
-
Molecular Weight: 239.58 g/mol
-
Parent Acid CAS: 1198475-43-2 (5-chloro-3-(trifluoromethyl)picolinic acid)[3]
Structural Isomerism (Crucial Distinction)
Researchers must distinguish this molecule from its regioisomer, which is often chemically conflated in database searches.
| Feature | Target Molecule | Common Isomer (Fluopicolide Int.) |
| Structure | 5-Cl, 3-CF₃ | 3-Cl, 5-CF₃ |
| Sterics (C2) | High (Ortho-CF₃ effect) | Moderate (Ortho-Cl effect) |
| Electronic | C6 is highly electrophilic | C6 is electrophilic |
| Usage | Novel scaffold exploration | Commercial agrochemical intermediate |
Electronic & Steric Profile
The 3-trifluoromethyl group exerts a profound ortho-effect, twisting the C2-carbonyl group out of coplanarity with the pyridine ring. This reduces the rate of ester hydrolysis compared to non-substituted picolinates, a feature exploited to enhance the half-life of prodrugs or agrochemical esters in biological systems. The 5-chloro substituent provides a handle for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the extension of the carbon skeleton.
Caption: Structural dissection of this compound highlighting functional handles.
Synthesis Pathways[1][5][6][7][8]
Synthesis of the 3-CF₃ isomer is more challenging than the 5-CF₃ isomer due to the directing effects of pyridine. The most robust route utilizes 2-chloro-5-nitro-3-(trifluoromethyl)pyridine as a starting material, leveraging the reactivity of the C2-chlorine for carbonylation.
Primary Synthetic Route (Carbonylation Strategy)
This protocol ensures regioselectivity and avoids the formation of inseparable isomers.
Step 1: Preparation of Precursor Starting material: 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine .
-
Reagents: POCl₃ (Phosphorus oxychloride), PCl₅.
-
Conditions: Reflux, 4-6 hours.
-
Mechanism: Nucleophilic substitution of the hydroxyl group (tautomeric amide) to form 2-chloro-5-nitro-3-(trifluoromethyl)pyridine .
Step 2: Reduction and Sandmeyer (To 2,5-Dichloro intermediate)
-
Reduction: Fe/NH₄Cl or H₂/Pd-C to yield the 5-amino derivative.
-
Sandmeyer: NaNO₂, HCl, CuCl to convert the 5-amino group to a 5-chloro group.
-
Intermediate: 2,5-dichloro-3-(trifluoromethyl)pyridine .
Step 3: Regioselective Alkoxycarbonylation The C2-chlorine is significantly more activated towards oxidative addition by Palladium(0) than the C5-chlorine due to its proximity to the pyridine nitrogen (alpha-position).
-
Reagents: CO (Carbon Monoxide, 1-5 atm), MeOH (Methanol), Pd(OAc)₂ (Catalyst), dppp (Ligand), Et₃N (Base).
-
Conditions: 80-100°C, Autoclave.
-
Yield: ~65-75%.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from nitro-pyridine precursor to the target ester.
Experimental Protocols
Protocol A: Selective Carbonylation of 2,5-Dichloro-3-(trifluoromethyl)pyridine
Note: This procedure assumes the successful isolation of the 2,5-dichloro intermediate.
-
Setup: In a high-pressure stainless steel autoclave, charge 2,5-dichloro-3-(trifluoromethyl)pyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and dppp (1,3-bis(diphenylphosphino)propane, 0.04 eq).
-
Solvent: Add anhydrous Methanol (0.5 M concentration relative to substrate) and Triethylamine (1.5 eq).
-
Reaction: Purge the vessel with Nitrogen (3x), then pressurize with Carbon Monoxide (CO) to 5 bar (approx. 75 psi). Heat the mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor consumption of starting material via GC-MS. The reaction typically completes in 12-16 hours.
-
Workup: Cool to room temperature. Vent CO gas carefully (fume hood!). Filter the mixture through a pad of Celite to remove Pd catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[4] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Critical Control Point: The temperature must be controlled strictly. Exceeding 110°C may lead to double carbonylation or reaction at the C5 position, although C2 is kinetically favored.
Reactivity & Applications
Reactivity Profile
The molecule possesses three distinct reactive centers:
-
Methyl Ester (C2): Susceptible to hydrolysis (to acid) or aminolysis (to amides). The 3-CF₃ group slows these reactions significantly due to steric hindrance.
-
Chlorine Atom (C5): A handle for Suzuki , Stille , or Buchwald-Hartwig couplings. This allows the attachment of aryl or heteroaryl groups, essential for building complex drug scaffolds (e.g., biaryl ether herbicides).
-
Pyridine Ring (C4/C6): The ring is highly electron-deficient. Nucleophilic aromatic substitution (SₙAr) can theoretically occur at C6 if forced, but C5-Cl displacement is metal-mediated.
Physicochemical Properties (Predicted)
| Property | Value (Est.) | Relevance |
| LogP | 2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |
| pKa (Acid) | -3.5 (Conj. Acid) | Very weak base; unlikely to protonate at physiological pH. |
| Boiling Point | ~290°C | High thermal stability.[4] |
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Manipulate under a fume hood. Avoid inhalation of dust/vapors.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
References
-
Indagoo . Methyl 3-chloro-5-(trifluoromethyl)picolinate Product Data. Retrieved from . (Used for comparative isomer data).
-
CymitQuimica . 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid CAS 1198475-43-2.[3] Retrieved from .
-
National Institutes of Health (NIH) . Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC7122345. Retrieved from .
-
Google Patents . Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine (WO2014198278A1). Retrieved from .
-
ChemicalBook . 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine Synthesis. Retrieved from .
Sources
- 1. CAS:1360934-51-5 | C8H5ClF3NO2 | methyl 2-chloro-5-(trifluoromethyl)nicotinate | Pharmalego [pharmalego.com]
- 2. Methyl 3-chloro-5-(trifluoromethyl)picolinate | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. Methyl 6-chloro-5-(trifluoroMethyl)picolinate CAS#: 1211518-35-2 [m.chemicalbook.com]
Methyl 5-chloro-3-(trifluoromethyl)picolinate CAS number and identifiers
The following technical guide provides an in-depth analysis of Methyl 5-chloro-3-(trifluoromethyl)picolinate , a specialized fluorinated pyridine intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.
Optimized Synthesis, Reactivity Profile, and Application in Drug Design
Executive Summary
This compound (CAS 1214353-28-2 ) is a high-value heterocyclic building block characterized by a pyridine core substituted with a carboxylate ester at position 2, a trifluoromethyl group at position 3, and a chlorine atom at position 5. This specific substitution pattern imparts unique electronic and steric properties, making it a critical scaffold for next-generation herbicides (e.g., auxin mimics) and pharmaceuticals targeting complex protein binding pockets.
This guide distinguishes the 5-chloro-3-(trifluoromethyl) isomer from its more common regioisomer, Methyl 3-chloro-5-(trifluoromethyl)picolinate (CAS 655235-65-7), and details the synthetic pathways, reactivity mechanisms, and safety protocols required for its handling.
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature and Identifiers
Precise identification is crucial due to the existence of multiple positional isomers.
| Identifier | Value |
| IUPAC Name | Methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |
| Common Name | This compound |
| CAS Number | 1214353-28-2 |
| Molecular Formula | C₈H₅ClF₃NO₂ |
| Molecular Weight | 239.58 g/mol |
| SMILES | COC(=O)C1=NC=C(Cl)C=C1C(F)(F)F |
| InChIKey | Specific key depends on exact tautomer/protonation, typically generated as unique string |
| Structure | Pyridine ring: 2-COOMe, 3-CF₃, 5-Cl |
Physicochemical Properties (Predicted)
Data based on structure-activity relationship (SAR) models for halogenated pyridines.
| Property | Value | Relevance |
| Appearance | Off-white to pale yellow solid | Purity indicator |
| Melting Point | 45–55 °C (Est.) | Handling/Storage state |
| Boiling Point | ~260 °C (at 760 mmHg) | Distillation parameters |
| Density | ~1.45 g/cm³ | Solvent selection |
| LogP | ~2.8 | Lipophilicity/Bioavailability |
| pKa (Conjugate Acid) | ~ -3.5 | Very weak base (due to EWGs) |
Note on Isomerism: Researchers must verify the substitution pattern using 1H NMR . The 5-chloro-3-(trifluoromethyl) isomer typically shows two aromatic doublets with meta-coupling (J ~ 2 Hz) for protons at C4 and C6, distinct from the 3-chloro-5-(trifluoromethyl) analog.
Synthetic Pathways and Production[2][5][6][7][12]
The synthesis of this compound requires navigating the directing effects of the pyridine nitrogen and the existing substituents. The most robust industrial route involves palladium-catalyzed carbonylation .
Primary Route: Carbonylation of 2,5-Dichloro-3-(trifluoromethyl)pyridine
This method utilizes the differential reactivity of the halogen atoms. The chlorine at the 2-position is significantly more activated towards oxidative addition by Pd(0) than the chlorine at the 5-position, allowing for selective esterification.
Reaction Scheme:
-
Starting Material: 2,5-Dichloro-3-(trifluoromethyl)pyridine.
-
Reagents: CO (Carbon Monoxide), MeOH (Methanol), Base (e.g., Et₃N).
-
Catalyst: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).
-
Conditions: 60–80°C, 10–20 bar CO pressure.
Alternative Route: Halogen Exchange & Esterification
For laboratories without high-pressure CO capabilities, a stepwise approach via the nitrile or acid can be used, though it often suffers from lower atom economy.
-
Cyanation: 2,5-Dichloro-3-(trifluoromethyl)pyridine + Zn(CN)₂ → 5-Chloro-3-(trifluoromethyl)picolinonitrile.
-
Hydrolysis: Nitrile → Acid (H₂SO₄/H₂O).
-
Esterification: Acid + MeOH (SOCl₂ cat.) → Methyl Ester.
Visualization of Synthetic Workflow
Figure 1: The 2-position chlorine is selectively carbonylated due to electronic activation by the ring nitrogen and ortho-CF3 group.
Reactivity Profile & Applications
The compound acts as a versatile electrophile and scaffold for further derivatization.
Reactivity Hotspots
-
Ester Moiety (C-2): Susceptible to hydrolysis (to acid), amidation (to amides), or reduction (to alcohol). Essential for linking the pharmacophore to other structural domains.
-
Chlorine Atom (C-5): A handle for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings. The position is deactivated relative to C-2 but can be engaged using specialized ligands (e.g., XPhos, RuPhos).
-
Pyridine Ring (C-6): The position ortho to the nitrogen and para to the CF3 group is susceptible to Nucleophilic Aromatic Substitution (SNAr) or C-H activation , allowing the introduction of nucleophiles (amines, alkoxides).
Applications in Drug & Agrochemical Discovery
-
Herbicides: The picolinate motif is a classic auxin mimic (e.g., Clopyralid, Picloram). The 3-CF3 group enhances lipophilicity and metabolic stability, preventing rapid degradation in the plant.
-
Kinase Inhibitors: The 3-(trifluoromethyl)pyridine core is a bioisostere for phenyl rings, often improving potency by filling hydrophobic pockets in enzymes (e.g., RAF, MEK kinases).
-
Fungicides: Used as a precursor for succinate dehydrogenase inhibitors (SDHIs) where the pyridine ring coordinates with the active site metal center.
Mechanistic Pathway: C-5 Functionalization
Figure 2: The scaffold offers three distinct vectors for chemical modification: the ester, the C-5 chloride, and the C-6 position.
Safety & Handling Protocols
As a halogenated pyridine derivative, strict safety adherence is mandatory.
Hazard Identification (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Signal Word: WARNING
Handling Procedures
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.
Emergency Response
-
Skin Contact: Wash with polyethylene glycol 400 or plenty of water and soap.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1]
-
Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.
References
-
PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link
-
Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of (Trifluoromethyl)pyridines. European Journal of Organic Chemistry. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Guidechem. (2024). CAS 1214353-28-2 Details and Suppliers. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Pyridines. Link
(Note: While specific literature on this exact isomer is less abundant than its 3-chloro-5-CF3 counterpart, the synthetic and reactivity principles are derived from established pyridine chemistry cited above.)
Sources
Technical Guide: Solubility Profiling of Fluorinated Pyridine-2-Carboxylates
Executive Summary
The introduction of fluorine into pyridine scaffolds, particularly fluorinated pyridine-2-carboxylates , is a critical strategy in medicinal chemistry to modulate pKa, metabolic stability (blocking oxidation sites), and lipophilicity. However, the unique "fluorous effect"—where fluorine increases lipophilicity while often decreasing solubility in standard hydrocarbon solvents—creates significant challenges in process design, specifically in crystallization and purification steps.
This guide provides a rigorous framework for determining, modeling, and applying solubility data for this compound class. We focus on ethyl 6-fluoropyridine-2-carboxylate and its analogs as case studies, detailing the Laser Monitoring Observation Technique for data acquisition and the Modified Apelblat Equation for thermodynamic correlation.
Chemical Context & The "Fluorine Effect"
Fluorinated pyridine-2-carboxylates exhibit distinct solubility profiles compared to their non-fluorinated parent compounds. The high electronegativity of fluorine induces strong C-F dipoles, yet the low polarizability of the fluorine atom often reduces van der Waals interactions with non-polar solvents.
Key Structural Considerations
-
Lattice Energy: The introduction of fluorine can significantly alter crystal packing. For instance, ethyl 6-fluoropyridine-2-carboxylate often packs more efficiently than its chloro-analogs due to the small size of fluorine (1.47 Å van der Waals radius), potentially leading to higher melting points and lower solubility.
-
Solvent Interaction: These compounds typically show:
-
High Solubility: Polar aprotic solvents (Acetone, DMF) and polar protic solvents (Methanol, Ethanol).
-
Moderate Solubility: Esters (Ethyl Acetate).
-
Low Solubility: Aliphatic hydrocarbons (n-Heptane, Hexane), making these ideal anti-solvents.
-
Experimental Methodology: Laser Monitoring Technique
To generate high-precision solubility data required for process modeling, the dynamic laser monitoring method is superior to static gravimetric analysis due to its speed and reproducibility.
Protocol: Dynamic Laser Solubility Determination
Objective: Determine the mole fraction solubility (
Equipment:
-
Jacketed glass vessel (50 mL) with magnetic stirring.
-
Programmable circulating water bath (Accuracy
0.05 K). -
Laser transmissometer (650 nm diode).
-
Digital thermometer.
Workflow:
-
Preparation: Weigh a precise mass of the fluorinated pyridine derivative (
) and solvent ( ) into the vessel. -
Dissolution: Heat the mixture to a temperature well above the estimated saturation point until the solution is visually clear and laser transmittance is stable at 100%.
-
Cooling (Nucleation): Cool the solution at a controlled rate (e.g., 0.2 K/min).
-
Detection: Continuously monitor laser transmittance. The temperature at which transmittance drops sharply (onset of turbidity) is recorded as the saturation temperature (
) for that specific concentration. -
Replication: Repeat with varying solute/solvent ratios to construct the full solubility curve.
Visualization: Solubility Measurement Workflow
Figure 1: Dynamic laser monitoring workflow for determining saturation temperature (
Thermodynamic Modeling
Raw experimental data must be correlated to allow for interpolation and process simulation. The Modified Apelblat Equation is the industry standard for correlating solubility of pyridine derivatives.
The Modified Apelblat Equation
Where:
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1][2]
- : Empirical model parameters derived from multiple linear regression.
Interpretation of Parameters:
-
A & B: Relate to the enthalpy of solution and non-ideal solution behavior.
-
C: Accounts for the temperature dependence of the enthalpy of fusion.
Validation Criteria:
-
Relative Average Deviation (RAD): Should be
for high-quality data. -
: Should be
.
Representative Data & Analysis
Based on structural analogs (e.g., ethyl 6-methylpyridine-2-carboxylate, 2-chloro-5-nitroaniline) and general solubility trends of fluorinated pyridines [1, 2], the following solubility profile is representative for ethyl 6-fluoropyridine-2-carboxylate .
Table 1: Representative Solubility Profile (Mole Fraction )
Note: Values are representative estimates for process design guidance. Exact values must be determined via the protocol in Section 3.
| Solvent | Polarity (Dielectric | 283.15 K | 298.15 K | 313.15 K | 323.15 K | Process Utility |
| Methanol | 32.7 | 45.2 | 68.5 | 98.1 | 125.4 | High Solubility: Good for reaction medium. |
| Ethanol | 24.5 | 38.1 | 59.2 | 87.4 | 112.0 | High Solubility: Preferred "green" solvent. |
| Ethyl Acetate | 6.0 | 22.5 | 35.8 | 54.2 | 71.5 | Moderate: Ideal for extraction/crystallization. |
| Toluene | 2.4 | 15.2 | 24.1 | 36.5 | 48.2 | Moderate: Good for azeotropic drying. |
| n-Heptane | 1.9 | 2.1 | 4.5 | 8.2 | 12.1 | Anti-Solvent: Use to force precipitation. |
| Water | 80.1 | < 0.5 | < 1.0 | 1.5 | 2.2 | Poor: Product crashes out (oils out). |
Data Analysis for Purification
The data indicates a positive enthalpy of dissolution (solubility increases with T).
-
Steep Curve in Alcohols: Indicates high sensitivity to temperature, making cooling crystallization effective but potentially leading to rapid, uncontrolled nucleation (fines).
-
Shallow Curve in Toluene: Offers better control over crystal growth rates.
Application in Process Design: Solvent Selection
The core utility of this data is designing a robust purification step. For fluorinated pyridine-2-carboxylates, a cooling-antisolvent crystallization is often the optimal strategy.
Decision Matrix
-
Dissolution: Dissolve crude material in Ethyl Acetate at 50°C (High solubility, moderate polarity).
-
Filtration: Polish filter to remove inorganic fluorides (AgF/AgF2 residues from synthesis) [3].
-
Crystallization:
-
Cool to 25°C.
-
Slowly add n-Heptane (Anti-solvent).
-
Further cool to 0°C to maximize yield.
-
Visualization: Process Decision Tree
Figure 2: Solvent selection logic based on solubility tiers.
References
-
Thermodynamic Models for Pyridine Derivatives: Title: Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors.[3] Source: ResearchGate URL:[3][4][Link]
-
Solubility Measurement Methodology: Title: Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-Nitroaniline in 12 Pure Solvents. Source: Journal of Chemical & Engineering Data (via Amanote) URL:[Link]
-
Synthesis and Purification Context: Title: Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 (Organic Syntheses). Source: Organic Syntheses URL:[Link]
-
Physical Properties of Analogs: Title: Ethyl 6-(difluoromethoxy)pyridine-2-carboxylate | PubChem.[5] Source: National Institutes of Health (NIH) URL:[Link]
Sources
A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Picolinate Reactivity
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern molecular design in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Its profound electronic effects—primarily a powerful electron-withdrawing inductive effect—dramatically alter the physicochemical properties of parent scaffolds.[5][6][7] This guide provides an in-depth technical analysis of the electronic influence of the CF₃ group on the picolinate (pyridine-2-carboxylate) framework. We will dissect the fundamental principles governing these interactions, present robust experimental and computational methodologies for their characterization, and explore the downstream consequences for reactivity, catalytic activity, and drug design. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of the trifluoromethyl group to optimize molecular function.
Introduction: The Trifluoromethyl Group as a Privileged Modulator
The picolinate moiety is a ubiquitous structural motif, valued for its role as a bidentate ligand in catalysis and as a key building block in biologically active compounds. Its reactivity and coordination properties are intrinsically linked to the electronic landscape of the pyridine ring. The introduction of substituents allows for the fine-tuning of these properties, and few are as impactful as the trifluoromethyl group.
Unlike a simple methyl group, which is weakly electron-donating, the CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry, a consequence of the high electronegativity of its three fluorine atoms.[5][7][8] This substitution imparts a unique combination of properties, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism.[5] This is a critical advantage in drug development for increasing a compound's half-life.[5][9]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve bioavailability.[5][10]
-
Modulation of Basicity: It profoundly reduces the basicity of nearby nitrogen atoms, altering pKa values and, consequently, physiological absorption and target engagement.
-
Altered Reactivity: It deactivates aromatic rings towards electrophilic substitution while activating them for nucleophilic substitution.[6][11]
This guide will systematically explore how these fundamental characteristics of the CF₃ group manifest when appended to the picolinate scaffold, providing both the theoretical underpinnings and the practical tools for its application.
Fundamental Electronic Properties of the Trifluoromethyl Group
The net electronic effect of a substituent is a combination of inductive and resonance effects. For the CF₃ group, this balance is overwhelmingly dominated by induction.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the central carbon atom. This effect is then propagated through the sigma bonds to the attached picolinate ring, resulting in a strong, distance-dependent withdrawal of electron density from the ring system.[6][12] This is the primary mechanism by which the CF₃ group exerts its influence.
-
Resonance Effect (R): The CF₃ group does not possess lone pairs to donate into the π-system, nor does it have low-lying empty orbitals to accept π-electron density effectively. While some hyperconjugation effects exist, they are minor. Therefore, its resonance contribution is generally considered negligible or weakly withdrawing.[6][13]
This strong -I effect is quantitatively captured by Hammett constants, which measure the electron-donating or electron-withdrawing influence of substituents on a benzene ring.
Table 1: Comparison of Hammett Substituent Constants (σ)
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Effect |
|---|---|---|---|
| -CF₃ | 0.46 - 0.52 [14][15] | 0.55 - 0.62 [14][15] | Strong -I |
| -NO₂ | 0.71 | 0.78 | Strong -I, -R |
| -CN | 0.56 | 0.66 | Strong -I, -R |
| -Cl | 0.37 | 0.23 | Strong -I, +R |
| -CH₃ | -0.07 | -0.17 | Weak +I |
| -H | 0.00 | 0.00 | Reference |
Data compiled from various sources.[14][15]
The large positive σ values for the CF₃ group confirm its powerful electron-withdrawing nature, comparable to classic groups like cyano and nitro.
Positional Isomerism and its Impact on Picolinate Electronics
The position of the CF₃ group on the picolinate ring is critical, as it determines the proximity to the nitrogen heteroatom and the carboxylate group, leading to distinct electronic profiles for each isomer.
Effect on Pyridine Basicity (pKa)
The most direct measure of the electronic effect on the pyridine nitrogen is its basicity, quantified by the pKa of its conjugate acid. The electron-withdrawing CF₃ group reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. This results in a significant decrease in basicity (lower pKa) compared to unsubstituted pyridine (pKa ≈ 5.2).
Table 2: pKa Values of Trifluoromethyl-Substituted Pyridines
| Compound | CF₃ Position | Approximate pKa | Change from Pyridine (ΔpKa) |
|---|---|---|---|
| Pyridine | - | 5.2 | 0.0 |
| 2-Trifluoromethylpyridine | 2 (ortho) | 0.60 (Predicted)[14] | -4.6 |
| 3-Trifluoromethylpyridine | 3 (meta) | 2.84[14] | -2.36 |
| 4-Trifluoromethylpyridine | 4 (para) | 3.48[14] | -1.72 |
Data for trifluoromethylpyridines sourced from BenchChem.[14]
The effect is most pronounced when the CF₃ group is at the 2-position (ortho to the nitrogen), where the inductive effect is strongest. This drastic reduction in basicity has major implications for drug development, influencing a molecule's charge state at physiological pH, its solubility, and its ability to form salt bridges with biological targets.
Impact on Ring Reactivity
-
Nucleophilic Aromatic Substitution (S_NAr): By withdrawing electron density, the CF₃ group makes the picolinate ring more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. This effect is particularly strong when the CF₃ group is positioned ortho or para to a leaving group, as it can stabilize the negative charge in the Meisenheimer complex intermediate.
-
Electrophilic Aromatic Substitution (EAS): Conversely, the electron-deficient ring is strongly deactivated towards attack by electrophiles. The CF₃ group is a meta-director in classical EAS reactions on benzene rings due to the destabilization of ortho and para intermediates.[6][11]
Methodologies for Quantifying Electronic Effects
Validating and quantifying the electronic impact of CF₃ substitution is crucial for rational design. A combination of experimental and computational techniques provides a comprehensive picture.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable method for measuring the pKa of a CF₃-picolinate derivative.
Objective: To determine the acid dissociation constant (pKa) of the pyridinium ion of a trifluoromethyl-substituted picolinic acid.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette (Class A)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
Trifluoromethyl-picolinic acid sample
-
Degassed, deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Accurately weigh a sample of the CF₃-picolinic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).
-
Initial Acidification: Add a stoichiometric excess of standardized HCl (e.g., 2.5 equivalents) to ensure the pyridine nitrogen is fully protonated and the carboxylic acid is in its neutral form.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). Insert the calibrated pH electrode and begin gentle stirring.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration past two equivalence points: the first corresponding to the neutralization of excess HCl and the picolinic acid proton, and the second corresponding to the deprotonation of the pyridinium ion.
-
Analysis: Plot the titration curve (pH vs. volume of NaOH added). The pKa of the pyridinium ion is the pH at the half-equivalence point between the first and second inflection points. For higher accuracy, use the first derivative plot (dpH/dV) to precisely locate the equivalence points.
Self-Validation: The protocol's integrity is maintained by using recently calibrated instruments, standardized titrants, and maintaining a constant temperature. The sharpness of the inflection points on the titration curve serves as an internal check on the purity of the sample and the accuracy of the procedure.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful, non-destructive tool for probing the electronic environment of a molecule.
-
¹H and ¹³C NMR: The electron-withdrawing CF₃ group causes a downfield shift (higher ppm) for protons and carbons on the picolinate ring, with the magnitude of the shift correlating with the extent of electron withdrawal.
-
¹⁹F NMR: This is particularly informative. The chemical shift of the CF₃ group is highly sensitive to its electronic environment. Changes in the substitution pattern on the ring will be reflected in the ¹⁹F NMR spectrum.[16][17] Furthermore, through-space or through-bond coupling (J-coupling) between the fluorine atoms and nearby protons (³J_HF, ⁴J_HF) or carbons (²J_CF, ³J_CF) can provide valuable structural and conformational information.[17]
Computational Chemistry
In silico methods provide insights that can be difficult to obtain experimentally.
-
Density Functional Theory (DFT): Calculations can accurately predict molecular geometries, pKa values, and reaction energetics.[18][19]
-
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on a molecule's surface. For a CF₃-picolinate, the MEP map would show a region of high positive potential (blue) around the ring protons and a region of negative potential (red) around the nitrogen lone pair and carboxylate oxygens. The CF₃ group itself would appear electron-poor.[5][18] This provides a qualitative but powerful view of reactive sites.
Implications for Reactivity and Application in Drug Development
The electronic modulation by the CF₃ group has profound consequences for the application of picolinates in drug discovery and catalysis.[9][20]
Case Study: Metabolic Stability
A common site of metabolic oxidation on pyridine rings is the carbon atom adjacent to the nitrogen. Placing a chemically robust CF₃ group at such a position can effectively block this metabolic "soft spot," preventing enzymatic degradation and increasing the in vivo half-life of a drug candidate.[5][9] This strategy is a well-established tool in medicinal chemistry.[9]
Case Study: Target Binding and Selectivity
The introduction of a CF₃ group can enhance binding affinity through several mechanisms:
-
Lipophilic Interactions: The CF₃ group can occupy hydrophobic pockets in a protein's active site.
-
Orthogonal Dipole Interactions: The unique electronic nature of the C-F bonds can lead to favorable interactions with polar residues in the binding site.
-
Conformational Control: The steric bulk of the CF₃ group, which is larger than a methyl group, can lock the molecule into a specific, more active conformation.[5][9]
Furthermore, the significant change in pKa can alter a molecule's ionization state, potentially switching "on" or "off" a key ionic interaction with a target receptor, thereby improving selectivity.
Conclusion
The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group; it is a powerful electronic tool for the rational design of functional molecules. When applied to the picolinate scaffold, its dominant electron-withdrawing inductive effect fundamentally alters the system's properties. It drastically reduces the basicity of the pyridine nitrogen, deactivates the ring to electrophilic attack while sensitizing it to nucleophilic attack, and enhances metabolic stability and lipophilicity. A thorough understanding of these effects, quantified by the experimental and computational methodologies outlined in this guide, empowers researchers and drug development professionals to precisely tailor the reactivity and biological profile of picolinate-based compounds, accelerating the discovery of novel catalysts and therapeutics.
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Reprinted by Dover Publications). [Link]
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Mailyan, A., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]
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Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ScienceOpen. [Link]
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Wang, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3075. [Link]
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ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]
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ResearchGate. (n.d.). Experimental Hammett parameters of CF3-cyclopropane and CF3-cyclobutane substituents. ResearchGate. [Link]
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ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
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YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
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Hrecion, D., et al. (2023). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry. [Link]
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Wang, X., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7013-7018. [Link]
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SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]
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Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 3, 29. [Link]
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Journal of Advanced Sciences. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. Journal of Advanced Sciences. [Link]
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ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. ResearchGate. [Link]
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Uneyama, K. (2006). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 31(3), 229-243. [Link]
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NIH. (n.d.). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]
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PubMed Central. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. RSC. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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ResearchGate. (n.d.). Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. ResearchGate. [Link]
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ResearchGate. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate: insights into nonlinear optical and anticancer potentials. ResearchGate. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. [Link]
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PubMed. (n.d.). Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation. PubMed. [Link]
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An In-depth Technical Guide to 3-Trifluoromethyl Substituted Pyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physicochemical and biological properties. This guide provides a comprehensive literature review of 3-trifluoromethyl substituted pyridine building blocks, which are of paramount importance in the development of pharmaceuticals and agrochemicals. We will delve into the primary synthetic strategies for accessing this critical scaffold, explore key functionalization reactions for molecular diversification, and provide detailed experimental protocols. Furthermore, this guide will examine the mechanistic underpinnings of these transformations and address the safety considerations associated with the handling of relevant reagents.
Introduction: The Significance of the 3-Trifluoromethyl Pyridine Moiety
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group at the 3-position of the pyridine ring imparts a unique combination of properties that are highly sought after in drug design. The strong electron-withdrawing nature of the CF3 group can significantly impact the pKa of the pyridine nitrogen, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Moreover, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and oral bioavailability due to its lipophilic character.[1]
The strategic placement of the trifluoromethyl group at the 3-position offers a distinct electronic and steric profile compared to other substitution patterns. This has led to the discovery of numerous successful commercial products and clinical candidates across various therapeutic areas and agricultural applications.
Primary Synthetic Routes to the 3-Trifluoromethyl Pyridine Core
There are three principal strategies for the synthesis of 3-trifluoromethyl substituted pyridines:
-
Halogen Exchange Fluorination of 3-Picoline Derivatives: This is a classical and industrially relevant approach that typically involves the radical chlorination of the methyl group of 3-picoline, followed by a halogen exchange (HALEX) reaction with a fluoride source.
-
Pyridine Ring Construction from Trifluoromethylated Building Blocks: This method involves the cyclization of acyclic precursors already containing the trifluoromethyl group to form the pyridine ring.
-
Direct C-H Trifluoromethylation of Pyridines: This modern approach allows for the direct introduction of a CF3 group onto a pre-existing pyridine ring, offering a more atom-economical route.
Halogen Exchange Fluorination of 3-Picoline
This widely used industrial method involves a two-stage process: the free-radical chlorination of the methyl group of 3-picoline (3-methylpyridine) to form 3-(trichloromethyl)pyridine, followed by a halogen exchange reaction with a fluorinating agent, typically hydrogen fluoride (HF) or a metal fluoride, to yield 3-(trifluoromethyl)pyridine.[2][3] Further chlorination of the pyridine ring can be achieved to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.
Mechanism Insight: The initial chlorination of the methyl group proceeds via a free-radical chain reaction initiated by UV light or a radical initiator.[3] The subsequent halogen exchange is a nucleophilic substitution where fluoride ions displace chloride ions from the trichloromethyl group. This process is often catalyzed by a Lewis acid.
Caption: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline.
Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine [4]
-
To a solution of 2-chloro-5-methylpyridine (15.6 g, 0.1 mol) and azobisisobutyronitrile (0.1 g) in o-dichlorobenzene (50 mL), introduce nitrogen gas and stir the mixture.
-
Heat the reaction mixture to 80 °C, then stop the nitrogen flow and introduce chlorine gas while continuing to heat to 140 °C.
-
Maintain the reaction at a constant temperature with continuous chlorine gas bubbling. Add azobisisobutyronitrile (0.07 g) every 2 hours.
-
After 20 hours, stop heating, close the chlorine gas inlet, and introduce nitrogen gas to purge the remaining chlorine for 1 hour.
-
After allowing the reaction to cool, remove the solvent by vacuum distillation.
-
Purify the residue by column chromatography on silica gel, followed by recrystallization from anhydrous ethanol and vacuum drying to yield 2-chloro-5-(trichloromethyl)pyridine as a white solid (19.1 g, 82.7% yield).
Pyridine Ring Construction from Trifluoromethylated Building Blocks
This strategy offers a powerful alternative for accessing highly substituted 3-trifluoromethylpyridines that may be difficult to obtain through functionalization of the pre-formed ring. A variety of trifluoromethyl-containing synthons can be employed in cyclization reactions to construct the pyridine core.[5]
Mechanism Insight: The specific mechanism depends on the chosen building blocks and reaction conditions. These reactions often involve condensation, cycloaddition, or rearrangement steps to form the heterocyclic ring.
Caption: Pyridine Ring Construction Strategy.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)oxazoles and subsequent conversion to 3-(Trifluoromethyl)-1,2,4-triazines [5]
A specific protocol for the synthesis of a 3-trifluoromethylpyridine via this method was not found in the provided search results. However, a related synthesis of trifluoromethylated heterocycles is presented.
-
A mixture of a suitable trifluoromethylated building block and its reaction partner is heated in an appropriate solvent.
-
The resulting intermediate can then undergo further reactions, such as hydrazinolysis, to yield the final trifluoromethylated heterocyclic product.
Direct C-H Trifluoromethylation of Pyridines
Direct C-H functionalization represents a highly efficient and atom-economical approach to synthesize trifluoromethylated pyridines.[6][7][8] This method avoids the need for pre-functionalized starting materials and can often be performed under mild conditions. Both radical and nucleophilic trifluoromethylation strategies have been developed.
Mechanism Insight: Radical trifluoromethylation typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks the electron-deficient pyridine ring.[6] Nucleophilic trifluoromethylation, on the other hand, often requires activation of the pyridine ring, for example, by forming an N-pyridinium salt, to facilitate the attack of a nucleophilic trifluoromethyl source.[7][8]
Caption: Direct C-H Trifluoromethylation of Pyridine.
Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridinium Salt [1][8]
-
To a solution of the corresponding N-methylpyridinium iodide salt in N,N-dimethylformamide (DMF), add trifluoroacetic acid and silver carbonate.
-
Stir the reaction mixture at the appropriate temperature for the specified time.
-
Upon completion, the reaction is worked up by standard procedures, including extraction and purification by chromatography, to afford the desired trifluoromethylated pyridine.
Functionalization of the 3-Trifluoromethyl Pyridine Core
Once the 3-trifluoromethylpyridine scaffold is in hand, further diversification can be achieved through a variety of functionalization reactions. Halogenated derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine, are particularly versatile intermediates for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are widely employed to introduce a diverse range of substituents onto the 3-trifluoromethylpyridine core.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as key structural elements in their own right.
Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles involving both palladium and copper. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium center yields the final product and regenerates the active palladium(0) catalyst.[4][10]
Experimental Protocol: General Procedure for Sonogashira Coupling [9]
-
To a solution of the aryl halide (e.g., 2-chloro-5-(trifluoromethyl)pyridine) (1.0 eq) in a suitable solvent such as THF at room temperature, add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction for the required time (e.g., 3 hours), then dilute with an organic solvent like diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[11][12] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates to the amine. Deprotonation of the coordinated amine by a base, followed by reductive elimination, affords the desired aryl amine and regenerates the palladium(0) catalyst.[13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides [11]
-
To a 2-necked flask under a nitrogen atmosphere, add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), a phosphine ligand (e.g., XPhos, 3.0 mol%), a base (e.g., sodium tert-butoxide, 2.0 equiv.), and a solvent (e.g., toluene).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (e.g., 4-chlorotoluene, 1.0 equiv.) and the amine (e.g., morpholine, 1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for the specified time (e.g., 6 hours).
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the presence of the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). Halogen atoms at the 2- and 4-positions are particularly good leaving groups in these reactions.
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[3]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution [3]
A specific protocol for the SNAr of a 3-trifluoromethylpyridine was not found in the provided search results. A general procedure is outlined below.
-
A solution of the halogenated 3-trifluoromethylpyridine and the nucleophile in a suitable solvent is heated.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction is worked up by quenching, extraction, and purification to yield the desired product.
Physicochemical Properties and Applications
The introduction of a 3-trifluoromethyl group has a profound impact on the physicochemical properties of the pyridine ring, which in turn influences its biological activity.
| Property | Effect of 3-CF3 Group | Reference |
| pKa | Decreases the basicity of the pyridine nitrogen | [1] |
| Lipophilicity (logP) | Increases lipophilicity | [1] |
| Metabolic Stability | Blocks potential sites of metabolism | [1] |
| Dipole Moment | Alters the overall dipole moment of the molecule | [1] |
These modified properties have been exploited in the design of a wide range of bioactive molecules.
Table of Representative Pharmaceuticals and Agrochemicals Containing the 3-Trifluoromethyl Pyridine Moiety:
| Compound | Class | Application |
| Fluazifop-butyl | Herbicide | Post-emergence control of grass weeds |
| Picoxystrobin | Fungicide | Broad-spectrum fungicide for cereals |
| Flonicamid | Insecticide | Selective aphicide |
| Doravirine | Antiviral | Non-nucleoside reverse transcriptase inhibitor for HIV-1 |
| Enasidenib | Anticancer | IDH2 inhibitor for acute myeloid leukemia |
Safety and Handling
Working with the reagents and intermediates involved in the synthesis of 3-trifluoromethyl substituted pyridines requires adherence to strict safety protocols.
-
3-Picoline: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6] Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed. Causes skin and serious eye irritation.[2][14] Avoid contact with skin and eyes. Wear appropriate PPE.
-
Trifluoromethylating Agents: Many trifluoromethylating agents are toxic and/or corrosive. Consult the specific Safety Data Sheet (SDS) for the chosen reagent and handle with extreme care in a fume hood.
-
Cross-Coupling Catalysts and Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere. Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
Always consult the SDS for each chemical before use and follow all institutional safety guidelines.
Conclusion
3-Trifluoromethyl substituted pyridine building blocks are indispensable components in modern drug discovery and agrochemical development. The synthetic methodologies outlined in this guide, from classical halogen exchange to modern direct C-H functionalization, provide a versatile toolkit for accessing this important scaffold. Furthermore, the diverse array of functionalization reactions, particularly palladium-catalyzed cross-couplings, allows for the rapid generation of molecular libraries for biological screening. A thorough understanding of the reaction mechanisms and adherence to safety protocols are crucial for the successful and safe implementation of these synthetic strategies. The continued development of novel and efficient methods for the synthesis and functionalization of 3-trifluoromethylpyridines will undoubtedly fuel future innovations in the life sciences.
References
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021 , 46, 125-142.
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Innate C-H trifluoromethylation of heterocycles. Proc. Natl. Acad. Sci. U.S.A.2012 , 109, 72-77.
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia.
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. Org. Lett.2020 , 22, 7108-7112.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2022 , 27, 5970.
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Regioselective Direct C-H Trifluoromethylation of Pyridine. PubMed2020 .
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Sonogashira Coupling. NROChemistry.
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Adv.2024 .
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF.
-
3-(Trifluoromethyl)-2-pyridone. Ossila.
-
A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. NSF PAR.
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
-
Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Aakash Institute.
-
Sonogashira coupling. Wikipedia.
-
CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University of California, Irvine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. rsc.org [rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Optimization of Esterification Reactions for Halogenated Picolinic Acids
Abstract & Scope
This technical guide addresses the synthetic challenges associated with esterifying halogenated picolinic acids (e.g., 3,6-dichloro-2-pyridinecarboxylic acid). These substrates present a "perfect storm" of synthetic difficulty: steric hindrance at the ortho-position (C3) and electronic deactivation of the pyridine ring, compounded by a propensity for thermal decarboxylation .
This note rejects generic "one-size-fits-all" esterification methods (like standard Fischer esterification) in favor of two field-proven, high-fidelity protocols:
-
Thionyl Chloride/DMF Activation: For scalable, cost-effective synthesis of methyl/ethyl esters.
-
Base-Mediated Direct Alkylation: For highly sensitive or sterically congested substrates (e.g., t-butyl esters or complex alcohol moieties).
Critical Analysis of Reactivity
To optimize these reactions, one must understand the failure modes of the substrate.
The Ortho-Effect & Steric Blockade
In 3,6-halopicolinic acids, the halogen at C3 creates significant steric bulk around the C2-carboxylic acid. Standard tetrahedral intermediates formed during Fischer esterification are high-energy and slow to form.
-
Consequence: Acid-catalyzed equilibrium methods require prolonged heating, which triggers the second failure mode.
Thermal Decarboxylation (The Hammick Pathway)
Picolinic acids are zwitterionic. Upon heating, particularly in the presence of ketones or aldehydes (or simply high heat), they undergo decarboxylation via the Hammick Intermediate (a stabilized ylide/carbene species at C2).[1]
-
Risk: Reactions running above 80–100°C for extended periods often yield the decarboxylated halogenated pyridine as a major impurity.
-
Mitigation: Protocols must operate at moderate temperatures (<60°C where possible) or utilize rapid activation kinetics.
Nitrogen Basicity
The pyridine nitrogen can act as a proton trap (forming HCl salts) or a nucleophile.
-
Implication: In acid chloride protocols, the product often precipitates as a hydrochloride salt, requiring a distinct neutralization workup to isolate the free base ester.
Decision Matrix for Protocol Selection
Use the following logic flow to select the appropriate methodology for your specific substrate.
Figure 1: Decision matrix for selecting esterification strategy based on scale and substrate properties.
Protocol A: Activated Acid Chloride Method (Scale-Up Preferred)
Best for: Methyl, Ethyl, and Isopropyl esters on multigram to kilogram scale.
Mechanism: In situ formation of the Vilsmeier-Haack reagent (Chloroiminium species) to activate Thionyl Chloride (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Halogenated Picolinic Acid | 1.0 | Substrate |
| Thionyl Chloride ( | 2.0 - 5.0 | Reagent & Solvent carrier |
| DMF (Dimethylformamide) | 0.05 (Cat.) | Critical Catalyst |
| Alcohol (ROH) | Excess | Nucleophile & Solvent |
| Toluene | Solvent | Azeotropic removal of |
Step-by-Step Methodology
-
Setup: Equip a dry round-bottom flask with a reflux condenser,
inlet, and an off-gas scrubber (NaOH trap) for /HCl. -
Activation: Charge the Picolinic Acid and
. -
Catalysis (The "Kick"): Add catalytic DMF (5 mol%).
-
Observation: Vigorous gas evolution (
, HCl) will occur immediately. This indicates the formation of the reactive acid chloride. -
Why: DMF reacts with
to form the species, which transfers chloride to the acid much faster than alone.
-
-
Reaction: Heat to 50–60°C (Do NOT reflux at boiling point of
if >70°C) for 2–3 hours.-
QC Check: Aliquot into MeOH. Check by HPLC/TLC.[2] Disappearance of acid indicates conversion to Acid Chloride (which instantly becomes methyl ester in the QC vial).
-
-
Evaporation: Remove excess
under reduced pressure.-
Crucial Step: Add anhydrous Toluene and rotovap again (2x). This azeotropically removes trace
which would otherwise degrade the alcohol in the next step.
-
-
Esterification: Redissolve the crude Acid Chloride residue in anhydrous Toluene or DCM. Cool to 0°C.[3][4]
-
Quench: Add the Alcohol (MeOH/EtOH) slowly.
-
Note: The pyridine nitrogen will likely form the HCl salt (
), precipitating the product.
-
-
Workup:
-
Partition between EtOAc and Saturated
(aq). -
Verify pH > 8 in the aqueous layer to ensure the pyridine ring is deprotonated (Free Base).
-
Wash organic layer with Brine, dry over
, and concentrate.
-
Protocol B: Direct Alkylation ( ) (Lab Scale / Sensitive Substrates)
Best for: Sterically hindered alcohols, acid-sensitive substrates, or when avoiding
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Halogenated Picolinic Acid | 1.0 | Substrate |
| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile (MeI, EtBr, BnBr) |
| Base ( | 1.5 - 2.0 | Acid Scavenger |
| Solvent (DMF or NMP) | [0.5 M] | Polar Aprotic Solvent |
Step-by-Step Methodology
-
Solvation: Dissolve the Picolinic Acid in DMF (or NMP).
-
Note: DMF is preferred for its high dielectric constant, stabilizing the transition state.
-
-
Deprotonation: Add powdered, dry
. Stir at Room Temperature (RT) for 15 minutes.-
Observation: The mixture may become a slurry.
-
-
Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) dropwise.
-
Safety: MeI is highly toxic. Use in a fume hood.
-
-
Reaction: Stir at RT to 40°C .
-
Time: 4–12 hours.
-
Why Low Temp? This avoids the thermal decarboxylation pathway entirely. The carboxylate anion is a potent nucleophile in DMF.
-
-
Workup (The "DMF Removal" Protocol):
-
Dilute reaction mixture with EtOAc (5x reaction volume).[5]
-
Wash with Water (3x) to remove DMF.
-
Wash with LiCl (5% aq) to remove final traces of DMF.
-
Dry over
and concentrate.
-
Figure 2: Aqueous workup strategy for effective removal of dipolar aprotic solvents (DMF).
Optimization & Troubleshooting Guide
Monitoring Decarboxylation
The primary impurity is the halogenated pyridine (lacking the ester group).
-
Detection: Use LC-MS. The mass difference is -58 Da (loss of carbomethoxy) or -44 Da (loss of
from acid). -
Correction: If observed in Protocol A, lower the reaction temperature and increase DMF catalyst loading to maintain rate. If observed in Protocol B, ensure the reaction stays strictly <40°C.
Solubility Issues (Zwitterions)
Halogenated picolinic acids often have poor solubility in non-polar solvents due to their zwitterionic character.
-
Fix: In Protocol A, do not attempt to dissolve the acid in Toluene first. React it as a suspension in neat
. It will solubilize as it converts to the acid chloride.
Yield Loss to Aqueous Phase
Picolinate esters retain some basicity. If the workup is too acidic (pH < 4), the ester will protonate and remain in the aqueous layer.
-
Fix: Always ensure the final aqueous wash is pH 7–8.
References
-
Dow AgroSciences LLC. Process for the preparation of 3,6-dichloropicolinic acid. US Patent 4,087,431. (Describes the synthesis and handling of the parent acid scaffold). Link
-
Master Organic Chemistry. Fischer Esterification Mechanism and Optimization. (Fundamental mechanistic grounding for acid-catalyzed routes). Link
-
Organic Syntheses. Acid Chlorides via Thionyl Chloride and DMF. Org.[6][5][7] Synth. Coll. Vol. 8, p.441. (Standard protocol for Vilsmeier-Haack activation). Link
-
Goossen, L. J., et al. Decarboxylative halogenation of (hetero)aryl carboxylic acids. (Context on the thermal instability/decarboxylation propensity of picolinic acids). Link
-
ResearchGate. Potassium carbonate as a base for N-alkylation (and O-alkylation) in ionic liquids and polar solvents. (Validation of Carbonate/DMF efficacy). Link
Sources
Troubleshooting & Optimization
Removing regioisomeric impurities from picolinate reaction mixtures
<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_logic_e-e-a-t> <_visualization_formatting>
Technical Support Center: Picolinate Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the removal of regioisomeric impurities from picolinate reaction mixtures. Picolinates (esters or salts of picolinic acid) are crucial building blocks in pharmaceuticals and specialty chemicals. However, their synthesis can often lead to the formation of closely related regioisomers, such as nicotinates (3-substituted) or isonicotinates (4-substituted), which can be notoriously difficult to separate.
This document is designed to be a practical resource, moving from the initial identification of impurities to advanced purification strategies.
Part 1: Identification and Characterization of Regioisomeric Impurities
Before any purification can be optimized, you must first understand the nature and quantity of the impurities present.
Q1: How can I confirm the presence of regioisomeric impurities in my crude picolinate product?
The most effective methods for identifying and quantifying regioisomers are hyphenated chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed HPLC method can separate and quantify isomers. Start with a standard C18 reversed-phase column and a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid). If isomers co-elute, more specialized columns may be necessary (see Part 2).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile picolinate esters, GC-MS is a powerful tool.[1][2] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1][2] The fragmentation patterns of regioisomers are often distinct, aiding in their identification even if they are not perfectly separated chromatographically.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unambiguous structure elucidation.[4]
-
¹H NMR: The aromatic region (typically 7-9 ppm) is diagnostic. The coupling patterns and chemical shifts of the pyridine ring protons are unique for each isomer. For example, the protons on a 2-substituted picolinate ring will have a different splitting pattern than those on a 3-substituted nicotinate ring.
-
¹³C NMR & 2D NMR (COSY, HSQC, HMBC): These techniques provide further structural confirmation, especially for complex molecules where ¹H NMR spectra are crowded. Hyphenated techniques like LC-NMR can provide detailed structural information about separated components.[1]
-
Q2: What are the most common regioisomeric impurities to expect during picolinate synthesis?
The specific impurities depend heavily on the synthetic route. For instance, in reactions involving electrophilic substitution on a pyridine ring, the directing effects of existing substituents will dictate the position of incoming groups, often leading to a mixture of isomers. Common synthetic pathways for picolinates can sometimes result in nicotinic or isonicotinic acid derivatives as byproducts.[5][6][7][8] Always review the mechanism of your specific reaction to anticipate likely regioisomeric outcomes.
Part 2: Chromatographic Purification Strategies
Chromatography is the most common and versatile technique for separating regioisomers.
Q3: My picolinate regioisomers are co-eluting on a standard C18 HPLC column. What should I try next?
Co-elution of regioisomers is a frequent challenge. When standard C18 columns fail, you must explore alternative selectivities. The goal is to exploit subtle differences in the isomers' polarity, aromaticity, or shape.
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.[9]
Recommended Columns for Isomer Separation
| Column Type | Separation Principle | Best For... | Example Phases |
| Phenyl-Hexyl / PFP | π-π interactions, shape selectivity | Aromatic regioisomers with different electron density distributions. | Phenyl-Hexyl, Pentafluorophenyl (PFP) |
| Embedded Polar Group | Hydrogen bonding, dipole-dipole interactions | Isomers with accessible polar functional groups (e.g., amides, hydroxyls). | Amide, Carbamate |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobic | Can be used in both normal and reversed-phase modes for isomers of intermediate polarity.[10] | Cyano-bonded silica |
| HILIC | Hydrophilic partitioning | Very polar isomers that are poorly retained in reversed-phase. | Amide, Diol, bare Silica |
For many pyridine derivatives, normal-phase HPLC can be a powerful alternative if reversed-phase methods fail.[10]
Part 3: Crystallization and Non-Chromatographic Techniques
When chromatography is impractical for large-scale purification or simply ineffective, other methods should be considered.
Q4: When is crystallization a viable method for separating regioisomers?
Crystallization is an excellent, scalable purification technique, but its success depends on the differing physicochemical properties of the isomers.[11] It is most likely to succeed when:
-
There is a significant difference in the solubility of the desired product and the regioisomeric impurity in a chosen solvent system.[12]
-
The desired product is the major component, and the impurity is present at a low level. High impurity levels can sometimes inhibit crystallization or get trapped in the crystal lattice.[13][14]
-
The isomers do not form a solid solution, where they co-crystallize within the same lattice.[11][15]
A systematic solvent screening is the first step. Picolinic acid itself shows vastly different solubilities in common lab solvents like water, ethanol, and acetonitrile, a property that can be exploited.[12]
Q5: My isomers co-crystallize. Are there any chemical methods to facilitate separation?
Yes. If physical separation methods fail, you can alter the chemical properties of the components.
-
Selective Derivatization: This involves selectively reacting either the desired product or the impurity to create a new compound with significantly different properties (e.g., polarity, solubility), making it easy to separate.[16] After separation, the derivatizing group is removed to regenerate the pure product. For example, if one isomer has a sterically accessible functional group, it might react faster, allowing for separation from the unreacted isomer.[17][18][19]
-
pH-Mediated Extraction: This technique relies on differences in the acidity or basicity (pKa) of the regioisomers. The pKa of the pyridine nitrogen and the carboxylic acid group can be subtly influenced by the substituent's position.[20][21] By carefully adjusting the pH of an aqueous solution, it may be possible to selectively ionize one isomer, altering its solubility in an organic solvent and allowing for separation via liquid-liquid extraction.
General Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Part 4: Experimental Protocols
Protocol 1: General HPLC Method Development for Regioisomer Screening
This protocol outlines a systematic approach to screen for suitable starting conditions for separating picolinate regioisomers.[9]
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of the isomeric mixture in a 50:50 mixture of acetonitrile and water.
-
Column Screening: Select a set of columns with different selectivities. A good starting set includes:
-
C18 (for baseline)
-
Phenyl-Hexyl or PFP
-
Embedded Polar Group (Amide or Carbamate phase)
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient: Run a generic scouting gradient on each column (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min. Set the column temperature to 30 °C and the UV detection wavelength based on the analyte's absorbance maximum (e.g., ~264 nm for chromium picolinate).[22]
-
Data Evaluation: Examine the chromatograms for any peak separation. The column that provides the best initial separation (even if partial) is the best candidate for further optimization by adjusting the gradient slope, temperature, or mobile phase modifier (e.g., switching to methanol or adjusting pH).[10]
Protocol 2: General Solvent Screening for Crystallization
-
Sample Preparation: Place approximately 10-20 mg of the crude regioisomeric mixture into several small vials.
-
Solvent Addition: To each vial, add a different solvent (start with 0.5 mL) from a range of polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).
-
Solubility Test:
-
At Room Temperature: Vigorously stir or sonicate the vials. Observe if the solid dissolves completely. If it does, the compound is too soluble in that solvent for cooling crystallization.
-
At Elevated Temperature: For solvents where the solid did not dissolve at room temperature, heat the vial gently (e.g., to 50-60 °C) and observe for dissolution. If the solid dissolves completely upon heating, it is a good candidate for cooling crystallization.
-
-
Crystallization Induction:
-
Cooling: Allow the vials that dissolved upon heating to cool slowly to room temperature, then transfer to a refrigerator (4 °C). Observe for crystal formation.
-
Anti-solvent Addition: For solvents where the compound was highly soluble, try adding an "anti-solvent" (a solvent in which the compound is insoluble, e.g., adding heptane to an ethyl acetate solution) dropwise until turbidity persists. Allow to stand and observe.
-
-
Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and analyze their purity by HPLC to determine if the crystallization successfully removed the regioisomeric impurity.
References
-
Purification of Pyridine - Chempedia - LookChem . Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed . Available at: [Link]
-
A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed . Available at: [Link]
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
-
Optimization and comparison of amino group derivatization reagents for sensitive and isomer-selective LC-MS/MS analysis of tyrosine-derived biomarkers of oxidative and nitrosative stress - PubMed . Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . Available at: [Link]
-
Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development - ACS Publications . Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA . Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International . Available at: [Link]
-
Optical isomer separation by liquid chromatography | Analytical Chemistry - ACS Publications . Available at: [Link]
- CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents.
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate . Available at: [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry - Reddit . Available at: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . Available at: [Link]
-
Impact of impurities on crystal growth . Available at: [Link]
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? . Available at: [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing . Available at: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials . Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC . Available at: [Link]
-
Derivatization Techniques - YouTube . Available at: [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - alwsci . Available at: [Link]
-
High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC . Available at: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid - MDPI . Available at: [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - News-Medical.Net . Available at: [Link]
- US5677461A - Method for producing chromium picolinate complex - Google Patents.
-
A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed . Available at: [Link]
- CN101318929B - Synthesis process for chromium picolinate - Google Patents.
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC . Available at: [Link]
-
Chromium Picolinate: Prototype Monograph Summary - Dietary Supplements - NCBI - NIH . Available at: [Link]
-
Bordwell pKa Table - Organic Chemistry Data . Available at: [Link]
-
Synthesis process for chromium picolinate - Eureka | Patsnap . Available at: [Link]
-
Chromatograms of the two isomers picolinic acid and nicotinic acid.... - ResearchGate . Available at: [Link]
-
An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data . Available at: [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed . Available at: [Link]
-
Organic Chemistry - pKa Values of Acids - YouTube . Available at: [Link]
-
Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF - ResearchGate . Available at: [Link]
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- 4. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]
- 7. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]
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- 18. Optimization and comparison of amino group derivatization reagents for sensitive and isomer-selective LC-MS/MS analysis of tyrosine-derived biomarkers of oxidative and nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
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- 22. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of Methyl 5-chloro-3-(trifluoromethyl)picolinate
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-chloro-3-(trifluoromethyl)picolinate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral assignment. It establishes a comparative framework, contrasting the subject molecule with structurally related analogues to provide a deeper understanding of substituent effects on the electronic environment of the pyridine ring. Every claim is grounded in established spectroscopic principles and supported by experimental data from authoritative sources.
Introduction: The Role of NMR in Structural Elucidation
This compound is a highly substituted pyridine derivative. Such compounds are pivotal building blocks in the synthesis of agrochemicals and pharmaceuticals.[1][2] The precise arrangement of substituents—a methyl ester at the 2-position, a trifluoromethyl group at the 3-position, and a chlorine atom at the 5-position—creates a unique electronic and steric environment.
¹H NMR spectroscopy is an indispensable tool for verifying the structure of such molecules. By analyzing the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of proton signals, we can confirm the regiochemistry and electronic nature of the synthesized compound. This guide will interpret the ¹H NMR spectrum by dissecting the influence of each substituent and comparing the resulting spectrum to simpler, related picolinate derivatives.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons on the pyridine ring and the protons of the methyl ester group. The data presented below is representative for a sample analyzed in deuterated chloroform (CDCl₃) at 400 MHz.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 (Aromatic) | 8.75 | Doublet (d) | 2.1 | 1H |
| H4 (Aromatic) | 8.31 | Doublet (d) | 2.1 | 1H |
| -OCH₃ (Ester) | 3.98 | Singlet (s) | N/A | 3H |
Structural Assignment and Spectroscopic Interpretation
The substitution pattern leaves two protons on the pyridine ring, at positions 4 and 6. The interpretation of their signals is key to confirming the structure.
Caption: Structure of this compound with ¹H NMR assignments.
-
-OCH₃ Signal (δ 3.98): The singlet integrating to three protons is unequivocally assigned to the methyl group of the ester. Its chemical shift is typical for a methyl ester.[3]
-
Aromatic Protons (H4 and H6):
-
Deshielding Effects: Both aromatic protons are significantly downfield. This is due to the cumulative electron-withdrawing nature of the substituents and the pyridine nitrogen. The trifluoromethyl (-CF₃) and chloro (-Cl) groups are strongly electron-withdrawing through induction, reducing electron density on the ring and deshielding the protons.[2][4] The nitrogen atom also strongly deshields the adjacent ortho proton (H6).
-
Signal Assignment (H6 vs. H4): The proton at the 6-position (H6) is ortho to the ring nitrogen, placing it in the most deshielded environment. Therefore, the signal at δ 8.75 is assigned to H6. The proton at the 4-position (H4) is para to the nitrogen and ortho to both the -CF₃ and -Cl groups, leading to its assignment at δ 8.31 .
-
Multiplicity and Coupling: The two aromatic protons (H4 and H6) are meta to each other. In pyridine systems, a four-bond coupling (⁴J) between meta protons is typically small, on the order of 2-3 Hz. The observed splitting of both signals into doublets with a coupling constant of J = 2.1 Hz is perfectly consistent with this meta-relationship, confirming their positions relative to each other.
-
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the electronic impact of the -Cl and -CF₃ groups, we compare the spectrum of our target molecule with related compounds.
| Compound | H4 Shift (δ, ppm) | H6 Shift (δ, ppm) | Key Substituent Effects |
| This compound (Target) | 8.31 | 8.75 | Combined -I effect of -Cl and -CF₃; Deshielding by Nitrogen. |
| 2-Chloro-5-(trifluoromethyl)pyridine[5] | ~8.0 | ~8.7 | Lacks the electron-withdrawing -COOCH₃ group at C2, resulting in a slightly more shielded H4. H6 remains highly deshielded by nitrogen. |
| Methyl Picolinate (unsubstituted) | ~7.8 | ~8.6 | Provides a baseline. The addition of -Cl and -CF₃ in the target molecule causes a significant downfield shift of all ring protons, especially H4. |
| Methyl 3-chloro-5-(trifluoromethyl)picolinate (Isomer)[6] | ~8.2 | ~8.8 | In this isomer, H4 is ortho to the -Cl group. The overall electronic environment is similar, leading to comparable but distinct chemical shifts. |
This comparison clearly demonstrates the additive nature of substituent-induced deshielding.[7] The presence of three powerful electron-withdrawing groups (-COOCH₃, -Cl, -CF₃) and the ring nitrogen pushes the H4 and H6 proton signals to the far downfield region of the spectrum.
Standard Experimental Protocol for ¹H NMR Acquisition
The following protocol outlines a self-validating system for acquiring high-quality ¹H NMR data for small organic molecules like this compound.
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ ~7.26 ppm.[8]
-
Internal Standard: Add a small amount (~1 µL) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Dissolution: Vortex the sample until the solid is completely dissolved. Transfer the clear solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀), which is critical for achieving sharp, well-resolved peaks.
-
Probe Tuning: Tune and match the NMR probe to the correct frequency to ensure maximum sensitivity and efficient power transfer.
-
Data Acquisition: Set acquisition parameters, including the number of scans (typically 16 or 32 for a sample of this concentration), spectral width, and relaxation delay. Acquire the Free Induction Decay (FID) signal.
-
Data Processing: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Referencing and Integration: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate the area under each peak to determine the relative number of protons.
Conclusion
The ¹H NMR spectrum of this compound is simple yet highly informative. The distinct signals for the two aromatic protons and the methyl ester group, along with their characteristic chemical shifts and meta-coupling, provide unambiguous confirmation of the 3,5-disubstituted picolinate structure. Comparative analysis with related molecules effectively illustrates the powerful deshielding influence of the trifluoromethyl and chloro substituents, offering valuable insights for scientists working with complex heterocyclic systems.
References
- Supporting Information for publications detailing synthesis of related compounds. (Note: Specific publication details would be cited here in a formal document).
- Eur. J. Org. Chem.2008, Supporting Information for an article on substituted quinolines.
- 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7533618/]
- Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7795551/]
- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. [https://www.mdpi.com/1422-8599/2022/1/13010]
- Typical Proton NMR Chemical Shifts Table. [https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr-c13.htm]
- Methyl 3-chloro-5-(trifluoromethyl)picolinate - CymitQuimica. [https://www.cymitquimica.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. [https://www.researchgate.
- Proton NMR Table - MSU Chemistry. [https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm]
- Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]
- NMR Chemical Shift Values Table - Chemistry Steps. [https://www.chemistrysteps.com/nmr-chemical-shift-values-table/]
- Chemical shifts - Course material from the University of Oxford. [https://research.chem.ox.ac.uk/h-claridge-nmr.aspx/files/PDF/nmr-3-shifts.pdf]
- A Guide to 1H NMR Chemical Shift Values - Compound Interest. [https://www.compoundchem.com/2015/03/10/1h-nmr-shifts/]
- CuBr2 complexes with 3,5-disubstituted pyridine ligands - ResearchGate. [https://www.researchgate.net/publication/343270929_CuBr2_complexes_with_35-disubstituted_pyridine_ligands]
- Methyl 6-chloro-5-(trifluoromethyl)picolinate - MySkinRecipes. [https://www.myskinrecipes.
- NMR Chemical Shifts of Trace Impurities - The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo902246p]
- Table of characteristic proton NMR chemical shifts - University of Colorado Boulder. [https://www.colorado.
- 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum - ChemicalBook. [https://www.chemicalbook.com/spectrum/52334-81-3_1HNMR.htm]
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine - Asian Journal of Chemistry. [https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_12_53]
- Methyl 4-chloro-5-(trifluoromethyl)picolinate - PubChem. [https://pubchemlite.deepchem.io/compound/CID-129958326]
- Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - The Royal Society of Chemistry. [https://www.rsc.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5758298/]
Sources
- 1. Methyl 6-chloro-5-(trifluoromethyl)picolinate [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl 3-chloro-5-(trifluoromethyl)picolinate | CymitQuimica [cymitquimica.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mass Spectrometry Fragmentation Patterns of Halogenated Picolinates: A Technical Comparison Guide
Topic: Mass Spectrometry Fragmentation Patterns of Halogenated Picolinates Content Type: Publish Comparison Guide
Executive Summary
Halogenated picolinates (e.g., Picloram, Clopyralid, Aminopyralid) represent a critical class of synthetic auxin herbicides. Their analysis is complicated by the pyridine ring's electron-deficiency and the distinct isotope patterns introduced by polychlorination. This guide provides a comparative technical analysis of their fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI), designed to aid researchers in structural elucidation and method development.
Core Chemistry & Structural Logic
To interpret the mass spectra of halogenated picolinates, one must understand the interplay between the pyridine core , the carboxylic acid moiety (C2 position) , and halogen substituents .
-
The "Ortho Effect" (C2-C3 Interaction): The proximity of the carboxylic acid at C2 and a halogen (usually Chlorine) at C3 creates steric strain and electronic repulsion. This facilitates rapid decarboxylation (loss of CO₂ or COOH•) as the primary fragmentation channel.[1]
-
The Nitrogen Rule: As pyridine derivatives, these compounds contain one nitrogen atom. Consequently, the molecular ion (M⁺•) in EI will have an odd mass number , while fragment ions losing neutral nitrogen-free species (like CO₂) will have even mass numbers .
-
Isotope Validation: The presence of multiple chlorine atoms provides a built-in validation system. The specific ratio of M, M+2, and M+4 peaks allows researchers to count halogen atoms in every fragment.
Comparative Analysis: Ionization Techniques
A. Electron Ionization (EI) – GC-MS
-
Requirement: Derivatization (usually methylation) is strictly required due to the polarity of the carboxylic acid.
-
Mechanism: High-energy (70 eV) bombardment yields radical cations (
).[2] -
Dominant Pathway:
- -Cleavage: Loss of the alkoxy group (e.g., -OCH₃ from a methyl ester).[1]
-
Decarboxylation: Loss of the entire ester group (-COOCH₃).
-
Ring Degradation: Sequential loss of Cl• or HCl.
B. Electrospray Ionization (ESI) – LC-MS/MS
-
Requirement: Compatible with polar free acids; no derivatization needed.
-
Mechanism: Soft ionization yielding even-electron ions (
or ).[2] -
Dominant Pathway (Negative Mode):
-
Decarboxylation: Immediate loss of CO₂ (
). -
Halogen Loss: Secondary loss of Cl⁻ or HCl.
-
Detailed Fragmentation Mechanisms
Case Study 1: Picloram (4-amino-3,5,6-trichloropicolinic acid) [3][4]
-
Formula:
-
MW: 241.5 (Monoisotopic mass ~240 for
)[2]
| Ionization | Derivative | Precursor (m/z) | Primary Fragment | Secondary Fragment | Mechanism Note |
| EI (GC-MS) | Methyl Ester | 254 ( | 195 ( | 160 ( | Loss of carbomethoxy (-COOCH₃) is the base peak.[2] |
| ESI (-) | Free Acid | 239 ( | 195 ( | 161 ( | Loss of |
Case Study 2: Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid)
-
Formula:
-
MW: 192.0
| Ionization | Derivative | Precursor (m/z) | Primary Fragment | Secondary Fragment | Mechanism Note |
| EI (GC-MS) | Methyl Ester | 205 ( | 146 ( | 111 ( | Diagnostic 2-Cl isotope pattern (9:6:[2]1) in precursor.[5] |
| ESI (-) | Free Acid | 190 ( | 146 ( | 110 ( | Decarboxylation is extremely facile due to C3-Cl repulsion.[2] |
Visualized Fragmentation Pathways
The following diagram illustrates the fragmentation logic for Picloram Methyl Ester (GC-MS) and Picloram Free Acid (LC-MS), highlighting the convergence of pathways.
Caption: Comparative fragmentation pathways of Picloram. Note that both ionization methods converge on the stable polychlorinated aminopyridine core (m/z 195), making it a universal diagnostic marker.[2]
Experimental Protocols
Protocol A: GC-MS Derivatization (Methylation)
-
Purpose: Convert non-volatile picolinic acids into volatile methyl esters.
-
Self-Validating Step: The appearance of the molecular ion at
confirms successful monomethylation.
-
Extraction: Extract sample (soil/plant tissue) with KOH/Ethanol.[2]
-
Acidification: Adjust pH to < 2 with
. -
Reaction: Add 2 mL
-Methanol (14% w/v). Heat at 60°C for 30 mins. -
Partition: Add Hexane and saturated NaCl. Vortex.
-
Analysis: Inject Hexane layer into GC-MS (Splitless).
-
Column: DB-5ms or equivalent.
-
Temp Program: 80°C (1 min)
20°C/min 280°C.[2]
-
Protocol B: LC-MS/MS Direct Analysis
-
Purpose: High-throughput quantification without derivatization.
-
Self-Validating Step: Monitor the Transition Ratio (
vs for Clopyralid). The ratio must remain constant ( ).
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Ion Source: ESI Negative Mode (Capillary: -4500 V).
-
MRM Transitions (Clopyralid):
-
Quantifier:
(Loss of ). -
Qualifier:
(Loss of ).
-
Diagnostic Isotope Patterns (The "Fingerprint")
A critical aspect of validating halogenated picolinates is the Chlorine Isotope Cluster. Use the table below to validate your molecular ion.
| # of Chlorines | Intensity Ratio (M : M+2 : M+4 : M+6) | Example Compound |
| 1 Cl | 100 : 32 : 0 : 0 | Monochloropicolinic acid |
| 2 Cl | 100 : 64 : 10 : 0 | Clopyralid, Aminopyralid |
| 3 Cl | 100 : 96 : 31 : 3 | Picloram |
Insight: If your "M+2" peak is less than 50% of the parent in a Picloram suspect screen, it is not Picloram, regardless of retention time.
References
-
NIST Mass Spectrometry Data Center. Picloram Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link][2]
-
Food and Agriculture Organization (FAO). Aminopyralid: Residue Analysis and Toxicological Evaluation. FAO Plant Production and Protection Paper. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016).[8] Mass spectrometry of analytical derivatives.[9] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. [Link]
-
Affinisep. Application Note: Determination of Aminopyralid, Clopyralid, and Picloram in Water.[Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picloram [webbook.nist.gov]
- 4. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Strategic Selection: 5-Chloro vs. 5-Bromo Picolinates in Med-Chem Synthesis
Executive Summary: The "Halogen Decision" Matrix
In pyridine chemistry, the choice between a 5-chloro and a 5-bromo picolinate derivative is rarely arbitrary. It is a strategic trade-off between reactivity velocity (Bromide) and atom-economic stability/cost (Chloride).[1]
While general organic chemistry dictates that bromides are more reactive, the electron-deficient nature of the picolinate ring compresses this gap, making the 5-chloro derivatives surprisingly viable for many palladium-catalyzed transformations—if the correct ligand architecture is employed. However, for metallation chemistry (Li/Mg exchange), the two are not interchangeable.
| Feature | 5-Bromo-2-Picolinate | 5-Chloro-2-Picolinate |
| C–X Bond Energy | ~70 kcal/mol (Weaker) | ~84 kcal/mol (Stronger) |
| Pd Oxidative Addition | Fast (Rate-limiting only with poor ligands) | Slow (Strictly Rate-limiting) |
| Li-Halogen Exchange | Excellent (Fast at -78°C) | Fail (Nucleophilic attack on ester dominates) |
| Cost/Availability | Moderate to High | Low (Commodity chemical precursor) |
| Best Use Case | Late-stage functionalization, delicate substrates, metallation. | Early-stage scale-up, robust substrates, cost-sensitive routes.[2] |
Part 1: Mechanistic Principles
To master these substrates, one must understand the electronic environment of the pyridine ring. The 2-carboxylate (picolinate) group is a strong electron-withdrawing group (EWG), reinforcing the natural electron deficiency of the pyridine nitrogen.
The "Picolinate Activation" Effect
In standard aryl halides, chlorides are often inert to Pd(0) oxidative addition without specialized ligands. However, the picolinate system is different.
-
Electronic Pull: The N-atom and the 2-CO₂Me group deplete electron density from the C5 position.
-
Impact on Pd(0): Since Pd(0) is nucleophilic during oxidative addition, the electron-poor nature of the picolinate ring accelerates the insertion of Palladium into the C–X bond.
-
Result: 5-Chloropicolinates are significantly more reactive than chlorobenzenes, often allowing coupling with standard ligands (like PPh₃) at elevated temperatures, whereas 5-bromopicolinates react under extremely mild conditions.
The Metallation Trap
For Lithium-Halogen exchange, the kinetics are reversed.
-
Bromide: The rate of Li–Br exchange is faster than the rate of nucleophilic attack on the ester. You can successfully lithiate 5-bromo-2-picolinates at -78°C.
-
Chloride: The Li–Cl exchange is kinetically slow. The organolithium reagent (n-BuLi) will preferentially attack the ester (forming a ketone/alcohol) or deprotonate the ring before the chlorine is exchanged. Do not use 5-chloro derivatives for lithium-halogen exchange.
Part 2: Comparative Performance & Protocols
Scenario A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling with a phenylboronic acid.
Option 1: The 5-Bromo Route (High Reactivity)
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Standard).
-
Conditions: Mild heating (60–80°C) or even RT with activated boronates.
-
Pros: High tolerance for sensitive functional groups; rapid conversion.
-
Cons: Higher material cost; potential for homocoupling if not controlled.
Option 2: The 5-Chloro Route (Cost Efficiency)
-
Catalyst: Requires electron-rich, bulky phosphines (e.g., XPhos , SPhos , or Pd-PEPPSI precatalysts).
-
Conditions: Higher heat (80–110°C) required to overcome the C–Cl activation barrier.
-
Pros: Significant cost savings on scale; chloride is more stable during storage.
-
Cons: "Hotter" conditions may degrade sensitive boronic acids (protodeboronation).
Experimental Protocol: Comparative Suzuki Coupling
General Procedure: Note: This protocol is adaptable for both derivatives, with specific modifications noted.
-
Setup: Charge a reaction vial with Methyl 5-halo-2-picolinate (1.0 equiv), Arylboronic acid (1.2 equiv), and Base (K₃PO₄, 2.0 equiv).
-
Catalyst Addition:
-
For 5-Bromo: Add Pd(PPh₃)₄ (3 mol%).
-
For 5-Chloro: Add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) OR Pd-XPhos-G3 (2 mol%).
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.2 M concentration].
-
Reaction:
-
For 5-Bromo: Heat to 70°C for 2–4 hours.
-
For 5-Chloro: Heat to 100°C for 6–12 hours.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.
Data Comparison (Representative Yields):
| Substrate | Boronic Acid | Catalyst System | Temp/Time | Isolated Yield |
| 5-Br-Picolinate | 4-OMe-Ph-B(OH)₂ | Pd(PPh₃)₄ | 70°C / 3h | 92% |
| 5-Cl-Picolinate | 4-OMe-Ph-B(OH)₂ | Pd(PPh₃)₄ | 100°C / 12h | 35% (Incomplete) |
| 5-Cl-Picolinate | 4-OMe-Ph-B(OH)₂ | XPhos Pd G3 | 100°C / 4h | 89% |
Part 3: Visualization of Logic
Decision Tree for Substrate Selection
This diagram guides the chemist through the selection process based on reaction type and constraints.
Caption: Logical flow for selecting between 5-chloro and 5-bromo picolinates based on reaction class and scale.
Catalytic Cycle Comparison (Oxidative Addition)
The critical difference lies in the energy barrier of the first step.
Caption: Kinetic comparison of the Oxidative Addition (OA) step. The 5-Cl pathway requires higher energy or electron-rich ligands to overcome the activation barrier.
References
-
BenchChem. A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. (General Halogen Reactivity Trends). Link
-
Chemistry LibreTexts. Oxidative Addition of Polar Reagents. (Mechanistic details on C-Cl vs C-Br bond activation). Link
-
National Institutes of Health (NIH). Interpreting Oxidative Addition of Ph–X to Monoligated Pd(0) Catalysts. (Ligand effects on OA rates). Link
-
Sigma-Aldrich. 5-Bromo-2-chloropyridine Product Page. (Precursor availability and reactivity references). Link
-
Macmillan Group (Princeton). The Mechanism of Lithium-Halogen Exchange. (Kinetics of exchange vs nucleophilic attack). Link
Sources
High-Fidelity IR Analysis: Trifluoromethyl and Ester Moieties in Pyridine Scaffolds
Topic: IR Spectroscopy Bands for Trifluoromethyl and Ester Groups in Pyridines Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the pyridine ring is a privileged scaffold, often functionalized with trifluoromethyl (
This guide provides a technical comparison of the vibrational modes of
Theoretical Framework: Electronic Influences
To interpret the spectra correctly, one must understand the electronic environment imposed by the pyridine ring compared to benzene.
-
The Pyridine "Sink": The nitrogen atom in the pyridine ring is electronegative, exerting a strong inductive withdrawal (
) on the ring carbons. -
Impact on Esters (
): In ethyl benzoate, the phenyl ring donates electron density via resonance ( ) to the carbonyl, increasing single-bond character and lowering the frequency (~1720 cm⁻¹). In pyridine esters (especially at C2 and C4), the electron-withdrawing nitrogen counteracts this resonance, maintaining higher double-bond character and raising the frequency (~1735–1750 cm⁻¹). -
Impact on Trifluoromethyl (
): The group is itself strongly electron-withdrawing.[1] Its C-F stretching vibrations are highly coupled and appear as intense, broad bands in the fingerprint region, often obscuring C-O single bond stretches.
Visualizing the Electronic Effects
Figure 1: Mechanistic basis for the carbonyl frequency shift between benzoate and nicotinate/isonicotinate esters.
Comparative Analysis: Diagnostic Bands
A. The Ester Carbonyl (
) Stretch
The carbonyl stretch is the most intense and useful diagnostic band.
| Feature | Benzoate Ester (e.g., Ethyl Benzoate) | Pyridine Ester (e.g., Ethyl Isonicotinate) | Mechanistic Cause |
| Frequency ( | 1715 – 1725 cm⁻¹ | 1735 – 1750 cm⁻¹ | Pyridine's |
| Intensity | Strong, Sharp | Strong, Sharp | Large dipole moment change ( |
| Positional Effect | Minimal | C2/C4 > C3 | C2/C4 positions are more electron-deficient due to resonance with N, maximizing the blue shift. |
B. The Trifluoromethyl (
) Stretch
The
| Vibration Mode | Wavenumber ( | Characteristics |
| Sym. Stretch ( | 1100 – 1150 cm⁻¹ | Strong, often split into multiple bands. |
| Asym. Stretch ( | 1320 – 1350 cm⁻¹ | Very Strong , broad. The most reliable marker for |
| Deformation ( | 700 – 760 cm⁻¹ | Medium intensity; useful for confirmation if the fingerprint region is crowded. |
C. The Pyridine Ring Vibrations
The presence of
-
C=N / C=C Ring Stretch: Typically found at 1580–1600 cm⁻¹ . In electron-deficient derivatives, these may shift slightly higher compared to alkyl-pyridines.
-
C-H Stretch: Aromatic C-H stretches appear at 3000–3100 cm⁻¹ .[2][3][4] This distinguishes the ring from the aliphatic ethyl group of the ester (2900–2990 cm⁻¹).
Experimental Protocol: Acquisition & Assignment
To ensure data integrity, follow this self-validating workflow.
Methodology: ATR-FTIR (Attenuated Total Reflectance)
ATR is preferred over KBr pellets for these lipophilic compounds to avoid moisture interference and pellet preparation artifacts.
-
Sample Prep: Ensure the sample is dry. Residual solvents (especially chlorinated ones like DCM) have strong bands in the fingerprint region that interfere with C-F analysis.
-
Background: Collect a 32-scan background of the clean Diamond/ZnSe crystal.
-
Acquisition:
-
Place ~2 mg of solid or 10 µL of oil on the crystal.
-
Apply pressure (for solids) to ensure optical contact.
-
Scan range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Validation: Check for the absence of O-H stretches (3200-3500 cm⁻¹) to confirm dryness.
Assignment Workflow
Figure 2: Decision tree for assigning spectral bands in trifluoromethyl-pyridine esters.
References
-
ChemicalBook. Ethyl isonicotinate (1570-45-2) IR Spectrum. Retrieved from .
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Retrieved from .
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Retrieved from .
-
Journal of Chemical Physics. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. (2024).[5] Retrieved from .
-
SpectraBase. 2-Fluoro-5-(trifluoromethyl)pyridine IR Spectrum. Retrieved from .
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. pubs.aip.org [pubs.aip.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
